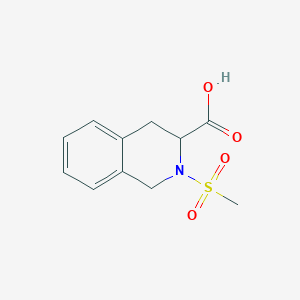

2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Übersicht

Beschreibung

2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a methylsulfonyl group attached to the nitrogen atom of the isoquinoline ring and a carboxylic acid group at the third position of the ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation using methanesulfonyl chloride in the presence of a base such as triethylamine.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Functional Group Transformations

The compound undergoes reactions at its carboxylic acid and methanesulfonyl groups:

Nucleophilic Substitution

The methanesulfonyl group acts as a good leaving group, allowing substitution with nucleophiles (e.g., amines, alcohols) under basic conditions.

Esterification/Hydrolysis

The carboxylic acid can be converted to esters via reaction with alcohols in the presence of acid catalysts, or hydrolyzed back to the acid under acidic/basic conditions.

Amidation

The carboxylic acid reacts with amines to form amides, often using coupling agents like DCC or EDC.

Alkylation

The tetrahydroisoquinoline moiety can undergo alkylation via electrophilic aromatic substitution or metal-mediated cross-coupling.

| Reaction Type | Conditions | Product |

|---|---|---|

| Nucleophilic Substitution | Base (e.g., NaOH), solvent (e.g., MeOH) | Substituted methanesulfonyl derivative |

| Esterification | Acid catalyst (e.g., H2SO4), alcohol | Carboxylic acid ester |

| Amidation | Coupling agent (e.g., DCC), amine | Amide derivative |

| Alkylation | Alkyl halide, base (e.g., K2CO3) | Alkylated isoquinoline |

Coordination Chemistry

The compound acts as a ligand in metal complexes:

Metal Ion Coordination

It forms complexes with transition metals (e.g., Cu²⁺, Co²⁺, Fe³⁺) via bidentate coordination at the carboxylic acid oxygen and isoquinoline nitrogen .

Stoichiometry

| Metal Ion | Ligand Ratio | Key Feature |

|---|---|---|

| Cu²⁺ | 2:1 | Bidentate coordination |

| Co²⁺ | 2:1 | Bidentate coordination |

| Fe³⁺ | 3:1 (with pyridine ligands) | Tridendate coordination |

Reaction Mechanisms and Kinetics

-

Nucleophilic Substitution : The methanesulfonyl group’s electron-withdrawing nature enhances leaving group ability, facilitating substitution at the 2-position.

-

Ester Hydrolysis : Proceeds via a tetrahedral intermediate, with rate influenced by pH and solvent polarity.

-

Coordination Complexation : Metal ions bind through lone pairs on oxygen and nitrogen atoms, stabilized by chelation effects .

Stability and Reactivity Factors

-

Stereochemistry : The (3S) configuration influences reactivity, particularly in substitution and coordination reactions.

-

Functional Group Interactions : The carboxylic acid and methanesulfonyl groups may participate in hydrogen bonding, affecting reaction rates.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C11H13NO4S

- Molecular Weight : 255.29 g/mol

- IUPAC Name : 2-methylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

- CAS Number : 1007984-74-8

The compound features a tetrahydroisoquinoline structure, which is known for its diverse biological activities. The methylsulfonyl group enhances its pharmacological profile by potentially increasing solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit promising anticancer properties. For instance, research has shown that certain synthesized derivatives demonstrate selective targeting capabilities against cancer cells, with IC50 values ranging from 1.9 to 7.52 µg/mL against human cancer cell lines such as HCT-116 and MCF-7 . This suggests that 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid could serve as a scaffold for developing new anticancer agents.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. In vitro studies have demonstrated that various derivatives exhibit significant antibacterial and antifungal activities against pathogens like Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans. The synthesized compounds were found to be effective compared to standard drugs such as ofloxacin and fluconazole .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2b | E. coli | 10 µg/mL |

| 2c | S. aureus | 5 µg/mL |

| 2a | C. albicans | 15 µg/mL |

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have shown that the compound exhibits strong antioxidant activity through DPPH radical scavenging assays. Notably, one derivative demonstrated up to 96% inhibition at a concentration of 200 µg/mL, indicating its potential as an antioxidant agent .

Table 2: Antioxidant Activity Results

| Sample | % Inhibition at 200 µg/mL | % Inhibition at 100 µg/mL | % Inhibition at 50 µg/mL |

|---|---|---|---|

| Ascorbic Acid | 96.83 | 97.68 | 97.31 |

| Compound 2a | 93.41 | 87.67 | 84.92 |

| Compound 2b | 75.03 | 71.79 | 77.05 |

Wirkmechanismus

The mechanism of action of 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Methylsulfonylphenyl)indole: Known for its antimicrobial and anti-inflammatory activities.

Sulfonimidates: Used as intermediates in the synthesis of other sulfur-containing compounds.

Uniqueness

2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific structural features, including the combination of a methylsulfonyl group and a carboxylic acid group on the tetrahydroisoquinoline ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Biologische Aktivität

2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS No. 1007984-74-8) is a compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological properties, including anti-inflammatory effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 255.29 g/mol

- Appearance : White to light yellow crystalline powder

Anti-inflammatory Activity

Research indicates that compounds with a tetrahydroisoquinoline structure exhibit significant anti-inflammatory properties. The specific compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Mechanism of Action :

Case Studies

- Cellular Assays : In vitro studies demonstrated that this compound significantly inhibited the production of nitric oxide (NO) and reactive oxygen species (ROS) in macrophages activated by lipopolysaccharide (LPS). This suggests a dual mechanism involving both anti-inflammatory and antioxidant effects .

- Animal Models : In vivo experiments showed that administration of this compound reduced edema in carrageenan-induced paw inflammation models. The observed effects were comparable to those of established anti-inflammatory drugs like diclofenac .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- The presence of the methylsulfonyl group enhances solubility and bioavailability.

- The tetrahydroisoquinoline scaffold is associated with various pharmacological activities, including neuroprotective effects and modulation of neurotransmitter systems .

Comparative Analysis

A comparative analysis with related compounds highlights the efficacy of this compound:

| Compound Name | COX-1 IC (µM) | COX-2 IC (µM) | Anti-inflammatory Effect |

|---|---|---|---|

| This compound | TBD | TBD | Significant |

| Celecoxib | 14.7 | 0.05 | Standard |

| Diclofenac | TBD | TBD | Standard |

Eigenschaften

IUPAC Name |

2-methylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-17(15,16)12-7-9-5-3-2-4-8(9)6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIKNCFPHJZMGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC2=CC=CC=C2CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833345 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.